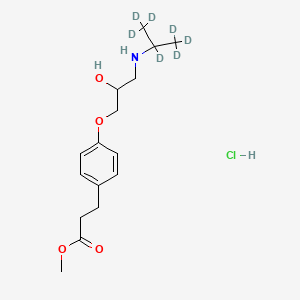

Esmolol-d7hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-ODLOEXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Esmolol-d7 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Esmolol-d7 hydrochloride. It includes detailed experimental protocols for its analysis and a thorough examination of its role in the context of the beta-1 adrenergic signaling pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Chemical Properties

Esmolol-d7 hydrochloride is the deuterated analog of Esmolol hydrochloride, a short-acting, cardio-selective beta-1 adrenergic receptor antagonist. The incorporation of seven deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis of esmolol in biological matrices.[1]

Identity and Structure

| Property | Value | Source |

| Chemical Name | methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate, hydrochloride | [1] |

| Synonyms | 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid Methyl Ester Hydrochloride; ASL-8052-d7; Brevibloc-d7 | [2] |

| CAS Number | 1346598-13-7 | [2] |

| Molecular Formula | C₁₆H₁₈D₇NO₄ · HCl | [2] |

| Molecular Weight | 338.9 g/mol (Hydrochloride salt) | [2] |

| Structure |  |

Physical and Chemical Properties

Quantitative data for Esmolol-d7 hydrochloride is not extensively reported in the literature. However, the physical and chemical properties of its non-deuterated counterpart, Esmolol hydrochloride, provide a close approximation.

| Property | Value (for Esmolol HCl) | Source |

| Melting Point | 85-86 °C | [3][4] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Water: Very soluble.[4] Ethanol: Freely soluble.[4] DMSO: ~25 mg/mL.[5] Dimethylformamide: ~25 mg/mL.[5] Methanol: Soluble. PBS (pH 7.2): ~10 mg/mL.[5] | |

| pKa | Not explicitly found for Esmolol-d7 HCl. The amino group is expected to have a pKa in the physiological range. | |

| LogP (Octanol/Water) | 0.42 (at pH 7.0) | [4] |

Experimental Protocols

Esmolol-d7 hydrochloride is primarily utilized as an internal standard in the quantitative analysis of esmolol in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification in Biological Matrices by LC-MS/MS

This protocol describes a general method for the quantification of esmolol in human plasma using Esmolol-d7 hydrochloride as an internal standard.

2.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Esmolol-d7 hydrochloride internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

2.1.3. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Esmolol: Q1: 296.2 m/z → Q3: 190.1 m/z

-

Esmolol-d7: Q1: 303.2 m/z → Q3: 190.1 m/z

-

-

Detection Parameters: Optimized for the specific instrument, including collision energy and declustering potential.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of Esmolol-d7 hydrochloride.

-

In the ¹H NMR spectrum, the signals corresponding to the seven protons on the isopropyl group of esmolol will be absent. The remaining proton signals would be consistent with the esmolol structure.

-

In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group and a septet for a -CD₃ group) and a significant reduction in signal intensity due to the longer relaxation times of deuterated carbons.

2.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum of Esmolol-d7 hydrochloride will be very similar to that of esmolol hydrochloride.

-

Characteristic peaks would include:

-

O-H stretching (alcohol and carboxylic acid) around 3300-2500 cm⁻¹.

-

N-H stretching (secondary amine) around 3300-3100 cm⁻¹.

-

C=O stretching (ester) around 1730 cm⁻¹.

-

C-O stretching (ether and ester) around 1250-1000 cm⁻¹.

-

Aromatic C-H and C=C stretching in their respective regions.

-

-

The C-D stretching vibrations will appear at a lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations (around 3000 cm⁻¹), but may be weak and difficult to observe.

Mechanism of Action and Signaling Pathway

Esmolol, the parent compound of Esmolol-d7 hydrochloride, is a selective antagonist of beta-1 adrenergic receptors.[6] These receptors are predominantly found in the heart and are a key component of the sympathetic nervous system's control over cardiac function.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of catecholamines (like norepinephrine and epinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. Esmolol competitively blocks this binding, thereby inhibiting the downstream effects.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of Esmolol.

Experimental Workflow for Studying Receptor Binding

The use of radiolabeled or fluorescently tagged ligands allows for the characterization of receptor binding affinity and kinetics. Esmolol-d7 hydrochloride itself is not directly used for this purpose, but its non-deuterated counterpart is.

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of Esmolol for the β1-Adrenergic Receptor.

Conclusion

Esmolol-d7 hydrochloride is a critical tool for the accurate quantification of esmolol in pharmacokinetic and metabolic studies. Its chemical properties are nearly identical to esmolol, with the key difference being its increased mass due to deuterium labeling. Understanding its analytical behavior and the pharmacological context of its parent compound is essential for its effective use in research and drug development. This guide provides a foundational understanding of these aspects to support the scientific community.

References

- 1. veeprho.com [veeprho.com]

- 2. Esmolol-d7 HCl - CAS - 1346746-38-0 (free base) | Axios Research [axios-research.com]

- 3. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Esmolol-d7 HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Esmolol-d7 Hydrochloride (HCl), a deuterated analog of the short-acting, cardioselective beta-1 adrenergic receptor blocker, Esmolol. Esmolol-d7 HCl is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling enhances the accuracy of mass spectrometry and liquid chromatography analyses.[1] This document details the synthetic route, purification, and in-depth characterization of this compound, including its mechanism of action.

Synthesis of Esmolol-d7 HCl

The synthesis of Esmolol-d7 HCl follows a similar pathway to its non-deuterated counterpart, with the key difference being the use of deuterated isopropylamine in the final step. The general synthetic route involves a multi-step process starting from 3-[4-(2,3-epoxypropoxy)phenyl] methyl propionate.

Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the esmolol free base and its subsequent conversion to the hydrochloride salt.

Experimental Protocol

The following protocol is adapted from established methods for the synthesis of Esmolol HCl.[2][3]

Step 1: Formation of Esmolol-d7 Free Base

-

In a suitable reaction vessel, combine 3-[4-(2,3-epoxypropoxy)phenyl] methyl propionate, isopropylamine-d7, and methanol. A typical molar ratio is 1:5:5 respectively.

-

Heat the mixture to reflux and maintain for approximately 4 hours.

-

After the reaction is complete, remove the methanol and excess isopropylamine-d7 by distillation under reduced pressure. The resulting product is the oily Esmolol-d7 free base.

Step 2: Formation and Purification of Esmolol-d7 HCl

-

Dissolve the oily Esmolol-d7 free base in ethyl acetate.

-

While stirring, bubble dry hydrogen chloride gas through the solution at a controlled temperature (e.g., 40-50°C) until the pH of the solution reaches approximately 3.

-

Cool the mixture to 0-5°C to induce precipitation of the crude Esmolol-d7 HCl.

-

Collect the crude product by filtration.

-

For purification, recrystallize the crude product from ethyl acetate. This may involve dissolving the crude solid in hot ethyl acetate, treating with activated carbon to remove colored impurities, followed by hot filtration and cooling to induce crystallization.

-

Wash the purified crystals with a small amount of cold ethyl acetate and dry under vacuum at a temperature of around 50°C.

A reported yield for the non-deuterated Esmolol HCl synthesis is approximately 73.6%.[3]

Characterization of Esmolol-d7 HCl

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Esmolol-d7 HCl. The following are key analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of Esmolol-d7 HCl and for quantifying it in various matrices.

Experimental Protocol:

A common HPLC method for Esmolol HCl analysis utilizes reverse-phase chromatography.[4][5][6]

-

Column: C18 (250 mm x 4.6 mm, 5 µm) or a cyano-bonded silica column.[4]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01N potassium dihydrogen orthophosphate at pH 4.8, or 0.005 M sodium acetate with acetic acid).[4][6] The ratio can be optimized, for example, Acetonitrile:Buffer (80:20 v/v).

-

Flow Rate: Typically 0.8 to 2 mL/min.[4]

-

Column Temperature: Ambient or controlled at 30°C.[6]

Data Presentation:

| Parameter | Value | Reference |

| Purity | ≥ 99.0% | |

| Linearity Range | 5.0 - 50.0 µg/ml | [5] |

| Correlation Coefficient (r) | 0.9997 | [5] |

| Accuracy | > 98.6% | [4] |

| Precision (%RSD) | < 1.7% | [4] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Esmolol-d7 HCl and to study its fragmentation pattern, which is crucial for its use as an internal standard.

Expected Data:

-

Molecular Formula: C₁₆H₁₈D₇NO₄ · HCl[1]

-

Molecular Weight: 302.42 (free base) + 36.46 (HCl) = 338.88 g/mol [1]

-

Expected Molecular Ion (M+H)⁺: m/z 303.2 (for the free base)

Fragmentation Pattern:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Esmolol-d7 HCl. ¹H NMR confirms the presence and location of protons, while ¹³C NMR provides information about the carbon skeleton. The absence of signals in the isopropyl region of the ¹H NMR spectrum and the altered splitting patterns in the adjacent carbons in the ¹³C NMR spectrum would confirm successful deuteration.

Note: Specific, assigned ¹H and ¹³C NMR data for Esmolol-d7 HCl are not widely published. The following are expected chemical shifts for the non-deuterated Esmolol HCl, which can be used as a reference.

Expected ¹H NMR Data (for Esmolol HCl):

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (4H) | 6.8 - 7.2 | m |

| -OCH₂- (2H) | ~4.0 | m |

| -CH(OH)- (1H) | ~4.1 | m |

| -CH₂-N- (2H) | ~3.0 | m |

| -CH(CH₃)₂ (1H) | ~3.1 | m |

| -CH(CH₃)₂ (6H) | ~1.2 | d |

| -CH₂-CH₂-CO- (2H) | ~2.9 | t |

| -CO-CH₂-CH₂- (2H) | ~2.6 | t |

| -OCH₃ (3H) | ~3.6 | s |

Expected ¹³C NMR Data (for Esmolol HCl):

| Carbon | Chemical Shift (ppm) |

| C=O (ester) | ~173 |

| Aromatic C-O | ~157 |

| Aromatic C-C | ~130, 114 |

| -OCH₂- | ~70 |

| -CH(OH)- | ~68 |

| -CH₂-N- | ~49 |

| -CH(CH₃)₂ | ~49 |

| -CH₂-CH₂-CO- | ~35 |

| -CO-CH₂-CH₂- | ~30 |

| -CH(CH₃)₂ | ~22 |

| -OCH₃ | ~51 |

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the action of catecholamines (like epinephrine and norepinephrine) at these receptors, primarily in the heart. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure. The downstream signaling pathway is depicted below.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of Esmolol-d7 HCl. The synthetic protocol, adapted from established methods for the non-deuterated analog, provides a clear pathway for its preparation. The characterization data, including HPLC, MS, and NMR, are critical for ensuring the quality and suitability of Esmolol-d7 HCl for its intended use as an internal standard in demanding analytical applications. The visualization of its mechanism of action further clarifies its pharmacological role. This guide serves as a valuable resource for researchers and professionals in the fields of drug development and pharmaceutical analysis.

References

- 1. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. An innovative impurity profiling of esmolol hydrochloride injection using UPLC-MS based multiple mass defect filter, chemometrics and <i>in-silico</i> toxicity prediction - Arabian Journal of Chemistry [arabjchem.org]

- 5. Esmolol hydrochloride(81161-17-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Esmolol-d7 Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Esmolol-d7 hydrochloride in a research setting. Esmolol-d7 hydrochloride serves as a crucial tool for the accurate quantification of the short-acting beta-blocker, esmolol, in biological samples. Its utility is most pronounced in pharmacokinetic and metabolic studies, where precise measurement is paramount.

Core Application: Internal Standard in Bioanalysis

Esmolol-d7 hydrochloride is the deuterium-labeled analog of Esmolol.[1] In research, its principal function is as an internal standard (IS) for quantitative analysis, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like Esmolol-d7 is considered best practice in bioanalytical method development. It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of Esmolol and its deuterated analog is presented below.

| Property | Esmolol Hydrochloride | Esmolol-d7 Hydrochloride |

| Molecular Formula | C₁₆H₂₅NO₄ · HCl | C₁₆H₁₈D₇NO₄ · HCl |

| Molecular Weight | 331.83 g/mol | 338.199 g/mol |

| CAS Number | 81161-17-3 | 1346598-13-7[2] |

| Synonyms | ASL 8052 | methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate, hydrochloride (1:1)[1] |

| Isotopic Purity | Not Applicable | Typically ≥98% isotopic enrichment is recommended for reliable results. |

Experimental Protocols: Quantification of Esmolol in Human Plasma

The following is a representative experimental protocol for the quantification of esmolol in human plasma using Esmolol-d7 hydrochloride as an internal standard, based on established LC-MS/MS methodologies.

Bioanalytical Method using LC-MS/MS

This method is suitable for the determination of esmolol concentrations in human plasma for pharmacokinetic studies.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma, add a known amount of Esmolol-d7 hydrochloride solution as the internal standard.

-

Alkalinize the plasma sample.

-

Perform liquid-liquid extraction using an organic solvent such as methylene chloride.[3]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solution suitable for LC-MS/MS analysis, such as 0.05% formic acid.[3]

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 10 µL.[3]

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Esmolol: The precursor ion (Q1) is typically the protonated molecule [M+H]⁺ at m/z 296.2.[3] A common product ion (Q3) would be selected after fragmentation.

-

Esmolol-d7: The precursor ion (Q1) is the protonated molecule [M+H]⁺ at approximately m/z 303.2. A corresponding product ion (Q3) is monitored.

-

Method Validation Parameters

A summary of typical validation parameters for a bioanalytical method for esmolol is provided below.

| Parameter | Typical Range/Value |

| Linearity Range | 2 - 1000 ng/mL[3] or 25 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (CV%) | < 8%[3] |

| Inter-day Precision (CV%) | < 10%[3] |

| Accuracy | Within ±6% at most concentrations. |

Application in Pharmacokinetic Studies

Esmolol-d7 hydrochloride is instrumental in pharmacokinetic studies of esmolol due to the drug's very short half-life. Accurate quantification allows for the precise determination of key pharmacokinetic parameters.

Typical Pharmacokinetic Study Design

A representative workflow for a pharmacokinetic study of esmolol is outlined below.

Rationale for Using Esmolol-d7 in Pharmacokinetic Studies

The use of a stable isotope-labeled internal standard like Esmolol-d7 is critical for mitigating matrix effects and ensuring the reliability of the pharmacokinetic data. The co-elution of the analyte and the internal standard allows for accurate correction of any variations during the analytical process.

Signaling Pathway and Logical Relationships

The primary role of Esmolol-d7 hydrochloride is in the analytical workflow rather than a biological signaling pathway. The following diagram illustrates the logical relationship in the quantification process.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Esmolol-d7 HCl: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Esmolol-d7 Hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Structure

Esmolol-d7 HCl is the deuterated analog of Esmolol hydrochloride, a cardioselective beta-1 adrenergic receptor blocker. The deuterium labeling is typically on the isopropyl group, which serves as a stable isotopic internal standard for pharmacokinetic and metabolic studies, enhancing the accuracy of mass spectrometry and liquid chromatography analyses.[1]

Table 1: Chemical Identity of Esmolol-d7 HCl and Esmolol HCl

| Property | Esmolol-d7 HCl | Esmolol HCl |

| IUPAC Name | methyl 3-(4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)propanoate;hydrochloride[2][3] | methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate hydrochloride |

| Synonyms | methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate-D7 hydrochloride; 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid Methyl Ester Hydrochloride; ASL-8052-d7; Brevibloc-d7[4] | Brevibloc; ASL-8052[5][6] |

| Chemical Formula | C₁₆H₁₈D₇NO₄ · HCl[4] | C₁₆H₂₅NO₄ · HCl[7] |

| Molecular Weight | 338.9 g/mol (302.42 for free base + 36.46 for HCl)[4] | 331.83 g/mol [6] |

| CAS Number | 1346598-13-7[2][3] | 81161-17-3[6] |

| Appearance | White to off-white crystalline powder (Assumed from Esmolol HCl)[6] | White to off-white crystalline powder[6] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for Esmolol-d7 HCl is not extensively published, the properties of Esmolol HCl serve as a reliable reference. The primary difference arises from the substitution of hydrogen with deuterium, leading to a slight increase in molecular weight. Other physicochemical properties are expected to be very similar.

Table 2: Physicochemical Properties of Esmolol-d7 HCl and Esmolol HCl

| Property | Esmolol-d7 HCl | Esmolol HCl |

| Melting Point | Not explicitly reported. Expected to be similar to Esmolol HCl. | 85-86 °C[5], 89.0-90.6 °C |

| Solubility | Soluble in Methanol. Expected to have similar solubility to Esmolol HCl in other solvents. | Very soluble in water, freely soluble in alcohol.[6] Soluble in DMSO (66 mg/mL), Water (40 mg/mL).[8] Soluble in ethanol, DMSO, and dimethyl formamide (~25 mg/mL).[7] Soluble in PBS (pH 7.2) (~10 mg/mL).[7] |

| pKa | Not explicitly reported. Expected to be similar to Esmolol HCl. | 9.5[5] |

| Log P (Octanol/Water) | Not explicitly reported. Expected to be similar to Esmolol HCl. | 0.42 (at pH 7.0)[6] |

| Stability | Stable solid. Storage at -20°C recommended for long-term stability (≥ 4 years). | Stable in various intravenous solutions for at least 168 hours at 5°C or 23-27°C.[9] Stable as a solid for ≥ 4 years at -20°C.[7] Prone to degradation under light, temperature, and moisture.[] |

Mechanism of Action and Signaling Pathway

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the beta-1 adrenergic receptors primarily located in the cardiac muscle. This action inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction. At higher doses, its selectivity for beta-1 receptors may decrease, leading to some antagonism of beta-2 receptors.

Below is a simplified representation of the signaling pathway affected by Esmolol.

References

- 1. veeprho.com [veeprho.com]

- 2. Esmolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Esmolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Esmolol-d7 HCl - CAS - 1346746-38-0 (free base) | Axios Research [axios-research.com]

- 5. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. Stability of esmolol hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium-Labeled Esmolol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterium-labeled esmolol, a critical tool in modern pharmaceutical research. Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist used for the rapid control of ventricular rate and blood pressure.[1][2][3] Its unique pharmacokinetic profile, characterized by rapid metabolism, makes the use of a stable isotope-labeled internal standard essential for accurate bioanalytical studies. Deuterium labeling offers an ideal solution for these applications.

The Role of Deuterium Labeling in Pharmaceutical Research

Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron. When incorporated into a drug molecule, it forms a carbon-deuterium (C-D) bond, which is stronger than the standard carbon-hydrogen (C-H) bond. This increased bond strength can sometimes slow down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect.[4][5]

While this effect can be exploited to create novel drug candidates with altered metabolic profiles, the primary and most widespread use of deuterium-labeled compounds in drug development is as internal standards for quantitative analysis.[4] Deuterium-labeled esmolol serves as an ideal internal standard in pharmacokinetic and metabolism studies because it shares nearly identical chemical and physical properties with the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry.[6][7] Its different mass, however, allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise and accurate quantification.

Metabolism and Pharmacokinetics of Esmolol

Understanding the metabolic fate of esmolol is crucial to appreciating the application of its deuterated analogue.

Metabolic Pathway

Esmolol's therapeutic advantage—its ultra-short duration of action—is a direct result of its rapid metabolism.[8][9]

-

Primary Mechanism: The defining metabolic step is the rapid hydrolysis of its ester linkage.[1][3]

-

Key Enzymes: This reaction is catalyzed predominantly by esterases located within the cytosol of red blood cells.[1][8][9][10] Specifically, human carboxylesterase 1 (hCE1) has been identified as the main metabolic enzyme, with acyl protein thioesterase 1 (APT1) also contributing.[11][12] It is important to note that plasma cholinesterases are not involved in this process.[1][10]

-

Metabolites: The hydrolysis yields two main products: an acid metabolite (ASL-8123) and methanol.[1][8][13] The acid metabolite possesses negligible pharmacological activity (approximately 1/1500th that of esmolol) and is eliminated via the kidneys.[1][8]

Pharmacokinetic Profile

The rapid metabolism of esmolol dictates its pharmacokinetic parameters. The data below represents values observed in adult humans.

| Parameter | Value | Reference(s) |

| Onset of Action | 1-2 minutes | [2][8] |

| Time to Steady State | ~5 minutes | [1][2] |

| Distribution Half-Life (t½α) | ~2 minutes | [1][8] |

| Elimination Half-Life (t½β) | ~9 minutes | [1][3][8][9] |

| Volume of Distribution (Vd) | 3.4 L/kg | [14][15] |

| Plasma Protein Binding | 55-60% | [1][3][15] |

| Total Body Clearance | 285 mL/min/kg | [8][14] |

| Primary Route of Elimination | Metabolism by RBC esterases | [3][8] |

| Unchanged Drug in Urine | < 2% | [1] |

| Acid Metabolite Half-Life | ~3.7 hours | [1][16] |

Synthesis of Deuterium-Labeled Esmolol

While multiple specific deuteration patterns are possible, a common and effective strategy for internal standards is to label a position not susceptible to metabolic cleavage or chemical exchange. For esmolol, labeling the isopropyl group provides a stable and distinct mass shift. The following is a proposed synthetic pathway.

General Synthetic Protocol

-

Reaction Setup: The synthesis is typically achieved by reacting 3-[4-(2,3-glycidoxy)phenyl] methyl propionate with a deuterated version of isopropylamine, such as isopropylamine-d7.[17] The reaction is often carried out in a suitable solvent like methanol.

-

Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the nucleophilic attack of the amine on the epoxide ring of the starting material.

-

Workup and Purification: After the reaction is complete, the solvent and any excess deuterated isopropylamine are removed under reduced pressure. The resulting crude product is then purified using standard techniques, such as column chromatography, to yield the final deuterium-labeled esmolol (e.g., Esmolol-d7).

-

Characterization: The final product's identity and isotopic purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Quantification of Esmolol in Plasma

The primary application of deuterium-labeled esmolol is as an internal standard (IS) for the accurate quantification of esmolol in biological matrices. Below is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.

Materials and Reagents

-

Blank human plasma

-

Esmolol analytical standard

-

Deuterium-labeled esmolol (e.g., Esmolol-d7) as internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Dichloromethane[6]

Sample Preparation (Protein Precipitation & Extraction)

-

Spiking: To a 100 µL aliquot of human plasma, add 10 µL of the Esmolol-d7 IS working solution (at a fixed concentration). For calibration standards and quality control samples, add 10 µL of the appropriate esmolol working solution. For unknown samples, add 10 µL of blank solvent.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Extraction: Carefully transfer the supernatant to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[18]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from endogenous matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both esmolol and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Esmolol | 296.2 | 190.1 | Transition corresponds to the loss of the isopropylamine group. |

| Esmolol-d7 | 303.2 | 190.1 | Precursor ion shifted by +7 Da. Product ion may remain the same if the fragment does not contain the labeled isopropyl group. |

Note: The exact m/z values and transitions should be optimized empirically on the specific instrument used.

Conclusion

Deuterium-labeled esmolol is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the reliability, precision, and accuracy of bioanalytical methods required to study this ultra-short-acting beta-blocker. The methodologies and data presented in this guide provide a foundational framework for the synthesis, application, and analysis of deuterium-labeled esmolol in a research setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Esmolol - Wikipedia [en.wikipedia.org]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gas chromatographic-mass spectrometric assay for the ultra-short-acting beta-blocker esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Esmolol: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical properties of blood esmolol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans [jstage.jst.go.jp]

- 13. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of esmolol, an ultra-short-acting beta blocker, and of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. youtube.com [youtube.com]

- 17. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 18. Stereoselective RP-HPLC determination of esmolol enantiomers in human plasma after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Esmolol-d7 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Esmolol-d7 hydrochloride, a deuterated analog of the short-acting β1-adrenergic receptor antagonist, Esmolol. This document details the analytical specifications, experimental protocols for quality control, and the underlying mechanism of action, serving as a vital resource for its application in research and drug development. Esmolol-d7 hydrochloride is primarily utilized as an internal standard for the quantitative analysis of Esmolol in biological matrices by mass spectrometry.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis is unique to each manufactured lot, the following table summarizes the typical quality specifications for Esmolol-d7 hydrochloride based on data from various suppliers.

| Test | Specification | Method |

| Identity | ||

| Appearance | White to off-white solid | Visual |

| Infrared Spectrum | Conforms to structure | USP <197> |

| Mass Spectrum | Conforms to structure | Mass Spectrometry |

| ¹H-NMR Spectrum | Conforms to structure | NMR Spectroscopy |

| Purity | ||

| Purity by HPLC | ≥98% | HPLC |

| Deuterated Forms (d1-d7) | ≥99% | Mass Spectrometry |

| Physical Properties | ||

| Molecular Formula | C₁₆H₁₈D₇NO₄ · HCl | - |

| Molecular Weight | 338.9 g/mol | - |

| Solubility | Soluble in Methanol | Visual |

| Residual Solvents | ||

| Methanol | ≤3000 ppm | GC-HS |

| Water Content | ||

| Water (by Karl Fischer) | ≤1.0% | USP <921> |

Experimental Protocols

The quality control of Esmolol-d7 hydrochloride relies on a suite of analytical techniques to ensure its identity, purity, and stability. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to determine the purity of Esmolol-d7 hydrochloride and to identify and quantify any related substances.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: A mixture of Acetonitrile and 0.01N Potassium dihydrogen orthophosphate in water (pH adjusted to 4.8).[1] The specific ratio may vary, with some methods employing a gradient elution.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: 30°C.[1]

-

Detection: UV detection at 221 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Standard Preparation: A standard solution of Esmolol-d7 hydrochloride is prepared in the mobile phase at a known concentration.

-

Sample Preparation: The Esmolol-d7 hydrochloride sample is accurately weighed and dissolved in the mobile phase to achieve a similar concentration as the standard solution.

-

Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The purity is calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Related substances are identified by their relative retention times and quantified against the main peak.

Mass Spectrometry for Isotopic Purity

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic purity of Esmolol-d7 hydrochloride.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.

-

Analysis Mode: Full scan mode is used to confirm the molecular weight, while Selected Ion Monitoring (SIM) can be employed for quantitative analysis of deuterated forms.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

-

Procedure: The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical value. The relative abundance of the d7 isotopologue is determined to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is utilized to confirm the chemical structure of Esmolol-d7 hydrochloride.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Methanol-d4.

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of all expected protons and the absence of significant impurities. The reduction in the signal intensity of the isopropyl group protons confirms the deuterium labeling.

Mechanism of Action and Signaling Pathway

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist.[2] It competitively blocks the action of catecholamines (e.g., adrenaline and noradrenaline) at the β1-receptors, which are predominantly located in the cardiac tissue. This blockade leads to a decrease in heart rate (negative chronotropy), a reduction in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction.[2]

The signaling pathway initiated by the activation of the β1-adrenergic receptor, and consequently inhibited by Esmolol, is depicted below.

Caption: Quality Control Workflow for Esmolol-d7 HCl.

Caption: Esmolol's Antagonistic Action on the β1-Adrenergic Signaling Pathway.

References

Esmolol-d7 Hydrochloride: A Technical Safety Guide for Researchers

Introduction: Esmolol-d7 hydrochloride is the deuterated form of Esmolol hydrochloride, a short-acting beta-1 adrenergic receptor antagonist. In research and development, Esmolol-d7 HCl is primarily utilized as an internal standard for the quantification of esmolol in biological samples via mass spectrometry. Given its handling in laboratory settings, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals.

Comprehensive safety data specific to Esmolol-d7 hydrochloride is limited. Therefore, this guide is principally based on the safety information for its non-deuterated analogue, Esmolol hydrochloride (CAS No: 81161-17-3), assuming a similar toxicological profile. Deuterium labeling is generally not expected to alter the core toxicological properties of a molecule.

Hazard Identification and Classification

Esmolol hydrochloride is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Some suppliers classify it as acutely toxic and a serious eye irritant.[1]

Table 1: GHS Classification for Esmolol Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation[1][3][4] |

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |

| H319 | Causes serious eye irritation.[1][4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling.[1][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |

Physical and Chemical Properties

Esmolol hydrochloride is a white to off-white crystalline powder.[5][6] It is relatively hydrophilic, being very soluble in water and freely soluble in alcohol.[5]

Table 3: Physical and Chemical Data

| Property | Esmolol-d7 Hydrochloride | Esmolol Hydrochloride |

| CAS Number | 1346598-13-7 | 81161-17-3 |

| Molecular Formula | C₁₆H₁₈D₇NO₄ • HCl | C₁₆H₂₆ClNO₄[4][7] |

| Molecular Weight | 338.9 g/mol | 331.83 g/mol [4][7] |

| Melting Point | Not determined | 89.0-90.6 °C[7] |

| Boiling Point | Not determined | Not determined |

| Flash Point | Not applicable | Not applicable[7] |

| Solubility in Water | Not determined | 12 mg/mL[7] |

| Partition Coefficient (n-octanol/water) | Not determined | 0.42 (at pH 7.0)[5][6] |

Toxicological Data

The toxicological properties of Esmolol-d7 hydrochloride have not been fully investigated. The data below is for Esmolol hydrochloride. Accidental ingestion may be damaging to the health of an individual.[6] Side effects can include nausea, vomiting, dizziness, low blood pressure (hypotension), and a slow heart rate (bradycardia).[6][8]

Table 4: Acute Toxicity of Esmolol Hydrochloride

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Intravenous | 71 mg/kg | [8] |

| LD50 | Mouse | Intravenous | 71 mg/kg | [6] |

| LD50 | Mouse | Intravenous | 93 mg/kg | [8] |

| LD50 | Rabbit | Intravenous | 40 mg/kg | [8] |

| LD50 | Dog | Intravenous | 32 mg/kg | [8] |

Reproductive Toxicity: In animal studies, high doses of esmolol hydrochloride administered to pregnant rats showed no signs of embryotoxicity or teratogenicity. However, in rabbits, doses approximately 2.7 times the maximum human maintenance dose resulted in minimal maternal toxicity and an increase in fetal resorptions.[9]

Experimental Protocols

The safety data sheets and product information pages that cite toxicological data, such as the LD50 values listed above, do not provide detailed experimental methodologies. These studies are typically conducted by the manufacturer or specialized laboratories following standardized guidelines.

For context, a general protocol for an acute intravenous toxicity study (approximating an LD50 determination) in rats is described below, based on international guidelines like those from the OECD.[10]

General Protocol: Acute Single-Dose Intravenous Toxicity Study in Rats

-

Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of a substance after a single intravenous administration.

-

Test System: Healthy, young adult Sprague Dawley rats, typically 8-12 weeks old. Animals are randomized into treatment and control groups.[10]

-

Housing and Diet: Animals are housed in controlled conditions (temperature, humidity, light cycle) with free access to standard laboratory diet and water.

-

Dose Formulation: The test substance (Esmolol hydrochloride) is dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentrations.[10]

-

Administration:

-

A single dose is administered via intravenous injection (e.g., into the tail vein).

-

The volume administered is based on the individual animal's body weight on the day of dosing.[10]

-

A control group receives the vehicle only.

-

Multiple dose groups are used with a geometric progression of doses to identify a dose range that causes mortality.

-

-

Observation Period: Animals are observed for a period of up to 14 days post-administration.[10]

-

Parameters Monitored:

-

Mortality/Viability: Checked at least twice daily.

-

Clinical Signs: Detailed observations for signs of toxicity are made shortly after dosing and then daily. Signs may include changes in skin, fur, eyes, respiration, and behavior (e.g., somnolence, convulsions).[6]

-

Body Weight: Measured prior to dosing and at regular intervals throughout the observation period.

-

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes to organs and tissues.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis) based on the mortality data across the different dose groups.

Mandatory Visualization

The following diagram illustrates a logical workflow for emergency response following an accidental exposure to Esmolol-d7 hydrochloride in a laboratory setting.

Caption: Emergency first aid workflow for Esmolol-d7 HCl exposure.

Safe Handling and Storage

Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[3][7]

-

Ventilation: Use in a well-ventilated area. For procedures that may generate dust, use a fume hood or other local exhaust ventilation.[4][8]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[8] Avoid breathing in dust.

Storage:

-

Temperature: Store in a cool, dry place. Recommended storage temperatures vary by supplier, with common recommendations being refrigerated at 2-8°C[7] or at a controlled room temperature of 20° to 25°C (68° to 77°F).[8]

-

Conditions: Keep the container tightly closed and protect from freezing.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][6]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or irregular, provide artificial respiration or oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if it is safe to do so.[8] Persistent irritation requires immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Esmolol = 98 HPLC, solid 81161-17-3 [sigmaaldrich.com]

- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Safety Study of Single-Dose Intravenously Administered DOTA-Siglec-9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Esmolol in Human Plasma using Esmolol-d7 Hydrochloride as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of esmolol in human plasma. Esmolol, an ultra-short-acting beta-blocker, requires a precise and accurate analytical method for pharmacokinetic and clinical studies. This method employs a stable isotope-labeled internal standard, Esmolol-d7 hydrochloride, to ensure high accuracy and reproducibility. The protocol outlined below covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters, including linearity, precision, and accuracy.

Introduction

Esmolol is a cardioselective beta-1 receptor antagonist with a rapid onset and a very short duration of action, making it crucial for use in critical care and surgical settings.[1][2] Its rapid metabolism necessitates a sensitive and specific analytical method to accurately determine its concentration in biological matrices. The use of a stable isotope-labeled internal standard, such as Esmolol-d7 hydrochloride, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Esmolol hydrochloride reference standard

-

Esmolol-d7 hydrochloride internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (blank)

-

Methylene chloride (ACS grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 3.5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and general laboratory glassware

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of esmolol and Esmolol-d7 hydrochloride in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.

Sample Preparation Protocol: A liquid-liquid extraction method is employed for sample cleanup.

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the Esmolol-d7 hydrochloride internal standard working solution.

-

Add 1 mL of methylene chloride.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 0.05% formic acid in water.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient should be optimized to ensure good separation of esmolol from matrix components. A typical starting point is 95% A, ramping to 95% B over several minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for sensitivity (e.g., 3.5 kV) |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Optimized for the specific instrument |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Esmolol | 296.2 | 116.1 |

| Esmolol-d7 | 303.2 | 123.1 |

Method Validation

The method was validated for linearity, precision, and accuracy.

Linearity

The method demonstrated excellent linearity over a concentration range of 2 to 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.

| QC Level | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |

| Low | < 8% | < 10% | 90-110% |

| Medium | < 8% | < 10% | 90-110% |

| High | < 8% | < 10% | 90-110% |

Data adapted from a similar LC-MS method for esmolol.

Results and Discussion

This LC-MS/MS method provides a sensitive and reliable means for the quantification of esmolol in human plasma. The use of Esmolol-d7 hydrochloride as an internal standard ensures the accuracy of the results by correcting for any variability during the sample preparation and analysis process. The sample preparation procedure is straightforward and provides clean extracts, minimizing matrix effects. The chromatographic conditions allow for a rapid analysis time, making this method suitable for high-throughput applications in clinical and research settings.

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for esmolol quantification.

Conclusion

The LC-MS/MS method described in this application note, utilizing Esmolol-d7 hydrochloride as an internal standard, is a highly effective and reliable approach for the quantitative determination of esmolol in human plasma. The detailed protocol and validation data demonstrate the suitability of this method for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.

References

Application Notes and Protocols for Esmolol-d7 Hydrochloride in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist used clinically for the rapid control of ventricular rate in various cardiac arrhythmias and for managing perioperative tachycardia and hypertension.[1][2] Its pharmacokinetic profile is characterized by a rapid onset of action and a very short elimination half-life, approximately 9 minutes, due to extensive metabolism by esterases in red blood cells.[2][3]

Esmolol-d7 hydrochloride is a deuterium-labeled analog of esmolol.[4][5] Stable isotope-labeled compounds like Esmolol-d7 are crucial as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based assays.[4][5][6] The use of a deuterated internal standard improves the accuracy and precision of quantifying the parent drug, esmolol, in biological matrices such as plasma.[4] This document provides a detailed protocol for the use of Esmolol-d7 hydrochloride in pharmacokinetic studies of esmolol.

Physicochemical Properties of Esmolol and Esmolol-d7 Hydrochloride

| Property | Esmolol | Esmolol-d7 Hydrochloride |

| Molecular Formula | C₁₆H₂₅NO₄ | C₁₆H₁₈D₇NO₄ • HCl |

| Molecular Weight | 295.37 g/mol | 338.9 g/mol |

| CAS Number | 81161-17-3 | 1346598-13-7[6][7] |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₇)[6] |

| Formulation | Crystalline Solid | A solid[6] |

| Solubility | Soluble in Methanol | Soluble in Methanol[6] |

Experimental Protocol: Quantification of Esmolol in Human Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of esmolol concentrations in human plasma, utilizing Esmolol-d7 hydrochloride as an internal standard.

Materials and Reagents

-

Esmolol hydrochloride reference standard

-

Esmolol-d7 hydrochloride (internal standard, IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Methylene chloride (for liquid-liquid extraction)[8]

Preparation of Stock and Working Solutions

-

Esmolol Stock Solution (1 mg/mL): Accurately weigh and dissolve esmolol hydrochloride in methanol.

-

Esmolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve Esmolol-d7 hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the esmolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Esmolol-d7 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL Esmolol-d7).

-

Vortex for 30 seconds.

-

Add 1 mL of methylene chloride.[8]

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[8]

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[8] |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Esmolol: m/z 296.2 → 190.2; Esmolol-d7: m/z 303.2 → 190.2 |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Calibration Curve and Quality Control

-

Prepare calibration standards in blank plasma at concentrations ranging from 2 to 1000 ng/mL.[8]

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Process calibration standards and QC samples alongside the unknown samples.

-

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

-

Selectivity and Specificity: No significant interference at the retention times of esmolol and the internal standard.

-

Linearity: As described above.

-

Accuracy and Precision: Intra-day and inter-day coefficients of variation should be less than 15% (20% for the lower limit of quantification).[8][9]

-

Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.

-

Stability: Evaluate the stability of esmolol in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Pharmacokinetic Study Design

A typical pharmacokinetic study of esmolol would involve the following steps:

-

Subject Enrollment: Recruit healthy volunteers or the target patient population.

-

Drug Administration: Administer esmolol via intravenous infusion. A common dosing regimen involves a loading dose followed by a continuous maintenance infusion.[10][11]

-

Blood Sampling: Collect blood samples at predefined time points before, during, and after drug administration.[12]

-

Sample Processing: Process blood samples to obtain plasma, which is then stored frozen until analysis.[12]

-

Bioanalysis: Analyze plasma samples for esmolol concentrations using the validated LC-MS/MS method described above.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Typical Pharmacokinetic Parameters of Esmolol

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~9 minutes | [2][3] |

| Distribution Half-life (t½α) | ~2 minutes | [2] |

| Volume of Distribution (Vd) | 3.4 L/kg | [3] |

| Protein Binding | 55% | [1][3] |

| Total Body Clearance (CL) | 285 mL/min/kg | [2] |

| Metabolism | Rapidly hydrolyzed by red blood cell esterases | [3] |

| Excretion | <2% unchanged in urine | [1] |

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of esmolol.

Logical Relationship in Bioanalytical Method

Caption: Role of Esmolol-d7 as an internal standard in quantification.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Esmolol-d7 Hydrochloride | LGC Standards [lgcstandards.com]

- 8. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Clinical pharmacokinetics and therapeutic efficacy of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. admescope.com [admescope.com]

Application Note: A Validated LC-MS/MS Method for the Quantification of Esmolol in Human Plasma Using Esmolol-d7 HCl as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of esmolol in human plasma. The method utilizes a stable isotope-labeled internal standard, Esmolol-d7 HCl, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method validation results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving esmolol.

Introduction

Esmolol is a short-acting, cardioselective beta-1 adrenergic receptor antagonist used for the rapid control of ventricular rate in various cardiovascular conditions.[1][2] Its rapid metabolism necessitates a sensitive and specific analytical method for accurate pharmacokinetic profiling. LC-MS/MS offers the required selectivity and sensitivity for the quantification of esmolol in complex biological matrices like human plasma. The use of a deuterated internal standard, Esmolol-d7, minimizes variability due to sample preparation and matrix effects, leading to reliable and reproducible results.

Metabolic Pathway of Esmolol

Esmolol is rapidly metabolized in the blood by esterases present in red blood cells, not by plasma cholinesterases or red cell membrane acetylcholinesterases. The primary metabolic pathway is the hydrolysis of the ester linkage to form an inactive acid metabolite and methanol. This rapid metabolism results in a short elimination half-life of approximately 9 minutes.

Caption: Metabolic pathway of esmolol.

Experimental Protocols

Materials and Reagents

-

Esmolol hydrochloride reference standard

-

Esmolol-d7 HCl (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Dichloromethane (HPLC grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions

-

Esmolol Stock Solution (1 mg/mL): Accurately weigh and dissolve esmolol hydrochloride in methanol.

-

Esmolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve Esmolol-d7 HCl in methanol.

-

Working Standards: Prepare serial dilutions of the esmolol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Esmolol-d7 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a liquid-liquid extraction method which has been shown to provide good recovery and clean extracts.[3]

Caption: Liquid-liquid extraction workflow.

LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC System

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Esmolol | 296.2 | To be optimized | 100 |

| Esmolol-d7 | 303.2 | To be optimized | 100 |

Note: The optimal product ions, collision energy, and declustering potential for esmolol and Esmolol-d7 must be determined by infusing the individual compounds into the mass spectrometer. A common fragment for esmolol is often observed around m/z 116.1, corresponding to the isopropylamino-propanol side chain.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

The calibration curve was linear over the concentration range of 2.0 to 1000.0 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Esmolol | 2.0 - 1000.0 | y = 0.0025x + 0.0012 | >0.995 |

Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2. The intra-day and inter-day coefficients of variation were less than 8% and 10%, respectively.[3] Accuracy was within ±6% for the esmolol enantiomers at all but the lowest concentrations.

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean Conc. (ng/mL) ± SD | %RSD | ||

| LLOQ | 2.0 | 2.05 ± 0.15 | 7.3 |

| LQC | 6.0 | 6.12 ± 0.31 | 5.1 |

| MQC | 100.0 | 103.5 ± 4.2 | 4.1 |

| HQC | 800.0 | 815.2 ± 31.0 | 3.8 |

The extraction recovery of esmolol from human plasma was determined at three QC concentrations.

Table 3: Extraction Recovery of Esmolol

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %RSD (n=6) |

| LQC | 6.0 | 92.5 | 4.8 |

| MQC | 100.0 | 95.1 | 3.2 |

| HQC | 800.0 | 94.3 | 3.5 |

The matrix effect was evaluated by comparing the peak areas of esmolol in post-extraction spiked samples with those of neat solutions at the same concentrations. The results indicated no significant ion suppression or enhancement.

Esmolol was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term freezer stability (-80°C for 30 days), and three freeze-thaw cycles.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of esmolol in human plasma. The use of Esmolol-d7 as an internal standard ensures high accuracy and precision. The method has been successfully validated and is suitable for use in clinical and pharmaceutical research settings.

Caption: Overall analytical workflow.

References

- 1. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Esmolol in Human Plasma using LC-MS/MS with Esmolol-d7 Hydrochloride as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Esmolol in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Esmolol-d7 hydrochloride is utilized as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reverse-phase column with a rapid gradient elution. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This method is suitable for pharmacokinetic and toxicokinetic studies of Esmolol.

Introduction

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] It is primarily used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter, as well as for the treatment of tachycardia and hypertension in the perioperative setting.[2] Due to its rapid metabolism and short half-life, a sensitive and reliable bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for bioanalytical quantification due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as Esmolol-d7 hydrochloride, is essential for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the method.[1][5] This application note provides a detailed protocol for the development and validation of a bioanalytical method for Esmolol in human plasma using Esmolol-d7 hydrochloride as the internal standard.

Experimental

Materials and Reagents

-

Esmolol hydrochloride (Reference Standard)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

-

Data acquisition and processing software

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Esmolol: Accurately weigh and dissolve an appropriate amount of Esmolol hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Esmolol-d7 (IS): Accurately weigh and dissolve an appropriate amount of Esmolol-d7 hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

-

Working Solutions:

-

Prepare serial dilutions of the Esmolol stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

-